11-cis-Retinaloxime

Description

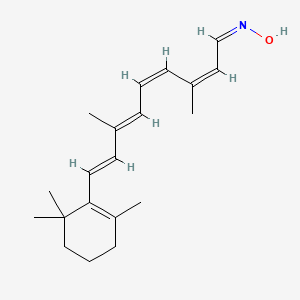

Structure

2D Structure

3D Structure

Properties

CAS No. |

67999-43-3 |

|---|---|

Molecular Formula |

C20H29NO |

Molecular Weight |

299.4 g/mol |

IUPAC Name |

(NZ)-N-[(2Z,4Z,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenylidene]hydroxylamine |

InChI |

InChI=1S/C20H29NO/c1-16(8-6-9-17(2)13-15-21-22)11-12-19-18(3)10-7-14-20(19,4)5/h6,8-9,11-13,15,22H,7,10,14H2,1-5H3/b9-6-,12-11+,16-8+,17-13-,21-15- |

InChI Key |

UZIJYWXMEFEGMI-KMYDTEKFSA-N |

SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=NO)C)C |

Isomeric SMILES |

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C\C(=C/C=N\O)\C)/C |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=NO)C)C |

Synonyms |

11-cis-retinaloxime |

Origin of Product |

United States |

Chemical Synthesis and Stability of 11 Cis Retinaloxime

Synthetic Methodologies for 11-cis-Retinal (B22103) and its Conversion to 11-cis-Retinaloxime

The synthesis of this compound is predicated on the successful synthesis of its precursor, 11-cis-retinal. The inherent instability of the 11-cis double bond presents significant challenges, often leading to low yields and complex isomeric mixtures under many standard synthetic conditions. columbia.edu The steric hindrance between the hydrogen at C10 and the methyl group at C13 contributes to a nonplanar conformation that readily isomerizes to relieve strain. columbia.edu Consequently, specialized methods have been developed to generate this specific geometry. Once 11-cis-retinal is obtained, it is converted to this compound through a reaction with hydroxylamine (B1172632), which forms stable oxime derivatives suitable for analysis. pnas.org

Semi-Hydrogenation Strategies for 11-yne-Retinoid Precursors

A prominent and efficient strategy for creating the 11-cis double bond involves the semi-hydrogenation of an 11-yne-retinoid precursor. This approach circumvents the difficulties of direct isomerization.

One highly effective method utilizes Cu/Ag-activated zinc dust for the semi-hydrogenation, providing a mild and general route to various 11-cis-retinoids. columbia.edu This reduction is notably selective, yielding the desired 11-cis isomer in high proportions. columbia.edu For instance, the reduction of 11-yne-retinoids with unprotected hydroxyl groups at the C15 position proceeds with high efficiency, though with slightly lower stereoselectivity compared to precursors with protected hydroxyls. columbia.edu

Another sophisticated technique is the hydrosilylation-protodesilylation of an 11,12-didehydro (11-yne) precursor. nih.govresearchgate.net This protocol demonstrates complete chemo-, regio-, and syn-stereoselectivity, offering an expeditious and highly efficient pathway to 11-cis-retinoids. nih.govresearchgate.net

| Method | Precursor | Reagents | Key Outcome | Reference |

|---|---|---|---|---|

| Zinc-Mediated Semi-Hydrogenation | 11-yne-retinoid | Cu/Ag-activated zinc dust | Efficient and mild preparation of 11-cis-retinoids with high stereoselectivity (>95% 11-cis isomer). | columbia.edu |

| Hydrosilylation-Protodesilylation | 11,12-didehydroretinoid | Hydrosilanes (e.g., with platinum or ruthenium catalysts) followed by protodesilylation | Expeditious, highly efficient synthesis with complete chemo-, regio-, and syn-stereoselectivity. | nih.govresearchgate.net |

Chemo-Enzymatic Approaches to 11-cis-Retinoid Synthesis

Chemo-enzymatic methods leverage the high specificity of enzymes to perform challenging chemical transformations, such as the isomerization of a trans double bond to the sterically hindered 11-cis configuration.

A notable example is the use of retinochrome, a photoprotein isolated from squid visual cells. columbia.edubioone.org Apo-retinochrome can bind all-trans-retinal (B13868) or its analogues and, upon exposure to light, catalyzes the isomerization to the 11-cis form. columbia.edubioone.org This method is particularly valuable for preparing sensitive analogues at the final stage of a synthesis. For example, all-trans-3-diazo-4-oxo-retinal was successfully isomerized to its 11-cis counterpart using this enzymatic system, yielding a mixture where the 11-cis isomer was the major product. columbia.edu Similarly, all-trans-4-oxo-retinal was converted to a mixture containing a high proportion of the 11-cis isomer. columbia.edu

In biological systems, the enzyme RPE65, found in the retinal pigment epithelium, is a key player in the visual cycle, catalyzing the conversion of all-trans-retinyl esters to 11-cis-retinol (B117599). researchgate.netnih.gov This 11-cis-retinol is then oxidized to 11-cis-retinal. While primarily a biological pathway, the principles of using specific isomerases or isomerohydrolases inform chemo-enzymatic synthetic strategies. researchgate.netarvojournals.org

| Substrate (all-trans) | 11-cis Isomer (%) | 13-cis Isomer (%) | all-trans Isomer (%) | Reference |

|---|---|---|---|---|

| 3-diazo-4-oxo-retinal | 75 | 5 | 20 | columbia.edu |

| 4-oxo-retinal | 83 | 6 | 11 | columbia.edu |

Chemical Stability and Isomerization Characteristics of this compound in Solution

The 11-cis configuration of retinal is thermodynamically less stable than the all-trans form. columbia.eduarvojournals.org This inherent instability persists in its oxime derivative when in solution. In the absence of a stabilizing protein binding pocket, such as that found in rhodopsin, 11-cis-retinal and its derivatives are prone to thermal isomerization. nih.gov

Studies on 11-cis-retinal added to rod outer segment (ROS) vesicles in the dark have shown that it undergoes chemical isomerization. pnas.org When incubated at 37 °C, approximately 50% of the 11-cis-retinal isomer was converted to all-trans- and 13-cis-retinal (B14616) isomers in a ratio of about 4:1. pnas.org This isomerization process occurred with a half-life of 30 minutes. pnas.org The reaction was shown to be non-enzymatic, as a similar time course was observed in liposomes prepared from ROS lipids without proteins. pnas.org This chemical isomerization is a significant characteristic of free 11-cis-retinoids in environments mimicking biological membranes. pnas.org

Conversely, when 11-cis-retinal is bound to the opsin protein, its stability is greatly enhanced, which is crucial for preventing spontaneous signaling in the visual system. arvojournals.orgnih.gov The thermal isomerization of 11-cis-retinal within the rhodopsin binding site is significantly slower than for the free compound in solution. nih.gov

| Condition | Observation | Half-Life (t½) | Reference |

|---|---|---|---|

| Incubation of 11-cis-retinal in ROS vesicles at 37°C in the dark | Conversion to all-trans- and 13-cis-retinal (approx. 4:1 ratio) | 30 minutes | pnas.org |

| Incubation of 11-cis-retinal in solution (without protein) | Spontaneous thermal isomerization | 613 ± 170 minutes | nih.gov |

| Incubation of 11-cis-retinal in rhodopsin (in D₂O) | Thermal isomerization within the binding site | 19 ± 5 minutes | nih.gov |

Stereoisomeric Forms of this compound: Syn- and Anti-Isomers

The reaction of 11-cis-retinal with hydroxylamine (NH₂OH) results in the formation of an oxime at the C15 position. The resulting C=N double bond of the oxime group is itself subject to geometric isomerism, leading to two distinct stereoisomeric forms: syn-11-cis-retinaloxime and anti-11-cis-retinaloxime.

These isomers are routinely separated and identified using high-performance liquid chromatography (HPLC). pnas.orgresearchgate.netjneurosci.orgarvojournals.org In typical normal-phase HPLC analysis, the syn and anti isomers of a given retinaloxime (B1680552) elute as separate peaks. pnas.orgarvojournals.org For this compound, analytical chromatograms consistently show two distinct peaks corresponding to the syn and anti forms. jneurosci.orgarvojournals.org For example, in analyses of retinoids extracted from mouse eyes, the peaks are identified as syn-11-cis-retinaloxime and anti-11-cis-retinaloxime based on their elution times and absorption spectra. pnas.orgjneurosci.orgarvojournals.org The syn isomer is often the predominant peak. researchgate.net The ability to resolve these isomers is critical for the accurate quantification and characterization of retinoids in biological and chemical studies.

| Study Context | Identified Isomers | Analytical Method | Reference |

|---|---|---|---|

| Analysis of retinoids after visual pigment bleaching in mice | syn-11-cis retinal oxime and anti-11-cis retinal oxime | Normal-phase HPLC | arvojournals.org |

| Study of retinoid cycle inhibition | syn- and anti-11-cis-retinal oximes | Normal-phase HPLC | pnas.org |

| Thermal decay analysis of rhodopsin mutants | 11-cis-15-syn and 11-cis-15-anti retinaloxime | Normal-phase HPLC on a silica (B1680970) column | researchgate.net |

| Analysis of ocular retinoids in mouse models of retinal disease | syn-11-cis retinaloxime (syn-11cRox) and anti-11-cis retinaloxime (anti-11cRox) | Normal-phase HPLC | jneurosci.org |

Advanced Spectroscopic and Biophysical Characterization of 11 Cis Retinal and Its Analogs

UV-Visible Absorption Spectroscopy for Retinoid Isomer Quantification and Spectral Shifts

11-cis-retinaloxime is often formed as a derivative of 11-cis-retinal (B22103) for analytical purposes, such as during the extraction and quantification of retinoids from biological samples. The reaction of retinal with hydroxylamine (B1172632) (NH₂OH) converts the aldehyde group to an oxime, which is a stable derivative suitable for analysis. molvis.orgnih.gov This derivatization is crucial in assays designed to measure the release of retinal from binding proteins like Cellular Retinaldehyde-Binding Protein (CRALBP). For instance, 11-cis-retinal bound to CRALBP exhibits a λmax around 425 nm, which shifts to approximately 355-360 nm upon its release and reaction with hydroxylamine to form this compound. nih.govmolvis.org This significant spectral shift allows for real-time monitoring of retinal release. molvis.org

High-Performance Liquid Chromatography (HPLC) coupled with a UV-Vis photodiode array detector is a standard method for separating and quantifying retinoid isomers. nih.gov For retinal oximes, detection is typically set around 360 nm. nih.gov This method offers excellent linearity over a wide range of concentrations (2–1500 pmol) for quantifying isomers like syn-11-cis-retinaloxime, with reported correlation coefficients (R²) as high as 0.9995. nih.gov While highly effective, the technique's selectivity relies on carefully optimized chromatographic conditions to resolve complex mixtures of isomers. nih.gov

The absorption spectrum of 11-cis-retinal itself has a primary absorption band around 363-365 nm in hexane (B92381), which shifts depending on the solvent and binding interactions. molvis.orgox.ac.uk The formation of the oxime derivative provides a stable compound with a characteristic absorbance that facilitates its distinction from the parent aldehyde and other retinoids. molvis.orgnih.gov

Table 1: UV-Visible Absorption Maxima (λmax) of Retinal Derivatives This table summarizes the characteristic absorption maxima for 11-cis-retinal and its related compounds, highlighting the spectral shifts used in their characterization.

| Compound | Condition/Solvent | λmax (nm) | Reference |

| 11-cis-Retinal | Hexane | 363-365 | molvis.orgox.ac.uk |

| 11-cis-Retinal | Bound to CRALBP | 425 | molvis.org |

| Retinal Oximes (general) | Not specified | 355-360 | nih.govmolvis.org |

| syn-11-cis-Retinal Oxime | Mobile Phase (HPLC) | 360 | nih.gov |

Resonance Raman Spectroscopy in Probing Chromophore Conformation and Molecular Interactions

Resonance Raman (RR) spectroscopy is a powerful vibrational technique used to investigate the specific structural details of chromophores like retinal and its analogs. By tuning the excitation laser wavelength to coincide with an electronic absorption band of the molecule, the Raman signals of the chromophore's vibrational modes are selectively enhanced by orders of magnitude. utoronto.ca This allows for the detailed study of the chromophore's conformation and its interactions within a complex environment, such as a protein binding pocket, with minimal interference from the surrounding protein matrix. utoronto.caacs.org

Each geometric isomer of retinal has a distinct and characteristic Raman spectrum. nih.gov For 11-cis-retinal, key vibrational modes include the ethylenic C=C stretching mode, which appears around 1549 cm⁻¹ in rhodopsin, and various hydrogen-out-of-plane (HOOP) modes, such as the intense HC₁₁=C₁₂H A₂ HOOP mode at 973 cm⁻¹. acs.org These modes are sensitive to the planarity and torsional distortion of the polyene chain.

While direct RR spectra for this compound are not extensively detailed in the provided search results, the principles of the technique are broadly applicable. The conversion of the aldehyde to an oxime group (C=N-OH) introduces a new C=N stretching vibration, which would be a key marker in the RR spectrum. For comparison, the protonated Schiff base (C=NH⁺) linkage in rhodopsin has a characteristic stretching frequency that is sensitive to its environment and hydrogen bonding. uiuc.edu Similarly, the C=N stretch of the oxime and its surrounding fingerprint region (800-1400 cm⁻¹) would provide insight into the specific conformation (e.g., syn vs. anti) and the local interactions of this compound.

Studies on other retinal proteins have shown that RR spectroscopy can distinguish between different isomeric configurations, such as all-trans and 13-cis, within a protein binding site. acs.org Therefore, RR spectroscopy could be employed to confirm the 11-cis configuration of the retinaloxime (B1680552) and probe for any structural perturbations or specific molecular interactions it may have, for instance, when used as a probe in reconstituted pigment studies. The technique's sensitivity to isomeric geometry and molecular environment makes it an invaluable tool for characterizing the precise structure of this compound. nih.govacs.org

Table 2: Characteristic Raman Modes for Retinal and Analogs This table lists key vibrational frequencies from Resonance Raman spectra for rhodopsin, which are indicative of the chromophore's conformation. Similar principles apply to the analysis of this compound.

| Vibrational Mode | Frequency (cm⁻¹) | Assignment | Reference |

| Ethylenic Stretch | 1549 | C=C stretch | acs.org |

| HOOP Mode | 973 | HC₁₁=C₁₂H A₂ | acs.org |

| Fingerprint Region | 1191-1268 | C-C stretches, H-in-plane rocks | acs.org |

| C=NH⁺ Stretch | ~1672 | Protonated Schiff Base (analog) | acs.org |

Circular Dichroism (CD) Spectroscopy for Chiral Properties and Protein-Chromophore Interactions

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules. wikipedia.org It is an exquisitely sensitive technique for probing the three-dimensional structure of molecules. While the 11-cis-retinal molecule itself is achiral, it becomes optically active when it binds within the asymmetric environment of a protein's binding pocket, such as that of opsin. acs.orgjascoinc.com This induced chirality gives rise to characteristic CD signals that provide information about the chromophore's conformation and its interactions with the protein. creative-proteomics.comnih.gov

The CD spectrum of rhodopsin typically shows two prominent bands: an α-band in the visible region (around 500 nm) and a β-band in the near-UV region (around 340 nm). acs.org The α-band is particularly sensitive to the torsional distortion of the main polyene chain of the retinal chromophore. acs.org Changes in the intensity and shape of this band can indicate alterations in the chromophore's twist, often caused by steric interactions within the binding pocket. acs.org

When studying retinal analogs or derivatives like this compound, CD spectroscopy can be used to assess how the analog interacts with the opsin binding pocket compared to the native 11-cis-retinal. If this compound were used to reconstitute an opsin, the resulting CD spectrum would reveal whether the oxime derivative can induce a similar chiral conformation as the native chromophore. For example, studies with retinal analogs where steric hindrance is removed (e.g., 13-demethylrhodopsin) show a dramatic reduction in the α-band, consistent with a more planar chromophore conformation. acs.org

Furthermore, CD spectroscopy is widely used to monitor the conformational integrity of the protein itself, particularly its secondary structure, by analyzing the far-UV region (190-250 nm). nih.govnih.gov This is crucial in studies of protein stability and protein-ligand interactions, ensuring that any observed functional changes are due to specific chromophore-protein interactions rather than protein denaturation. nih.govrsc.org

Table 3: Key CD Spectral Bands in Rhodopsin Analysis This table outlines the significant bands in the CD spectrum of rhodopsin and their structural interpretations, which are relevant for studying interactions with analogs like this compound.

| Spectral Band | Wavelength Region (nm) | Origin/Interpretation | Reference |

| α-band | ~500 | Chromophore absorption; sensitive to polyene chain distortion | acs.org |

| β-band | ~340 | Chromophore absorption | acs.org |

| Far-UV | 190-250 | Protein backbone amides; reflects secondary structure (α-helix, β-sheet) | nih.govnih.gov |

Fluorescence Spectroscopy for Investigating Retinoid Flow and Accumulation

Fluorescence spectroscopy is a highly sensitive technique used to investigate the presence, transport, and accumulation of specific molecules. In the context of the visual cycle, fluorescence is particularly useful because different retinoid species exhibit distinct fluorescent properties. Retinols and retinyl esters are intrinsically fluorescent, whereas retinals, including 11-cis-retinal, and their oxime derivatives show very little to no fluorescence. acs.orgtaylorandfrancis.com

This difference in fluorescence provides a powerful tool for monitoring the flow of retinoids through the enzymatic pathways of the visual cycle. acs.org For example, the conversion of the highly fluorescent all-trans-retinol to non-fluorescent forms can be tracked to study enzyme kinetics and retinoid transport between cells like the retinal pigment epithelium (RPE) and photoreceptors. taylorandfrancis.com

While this compound itself is not fluorescent, its formation is often a key step in analytical methods that may be combined with fluorescence measurements of other compounds. For example, in experiments studying the uptake of 11-cis-retinal into opsin, fluorescence quenching of the protein's native tryptophan residues can be used to monitor the binding event. pnas.orgresearchgate.net The addition of hydroxylamine to form the oxime can be a terminal step to quantify any unbound retinal. msu.ru

Furthermore, the accumulation of fluorescent retinoid byproducts, such as A2E, is a hallmark of certain retinal diseases and aging. nih.gov While not a direct measurement of this compound, studies in this area rely on a comprehensive understanding of the entire retinoid pathway, where the quantification of non-fluorescent species via derivatization to oximes is essential for building a complete picture of retinoid metabolism and disposition. nih.govnih.gov Therefore, fluorescence spectroscopy, often used in conjunction with HPLC analysis of oxime derivatives, is critical for elucidating the complex dynamics of retinoid flow and accumulation in the retina. taylorandfrancis.com

Computational Chemistry and Molecular Modeling of 11 Cis Retinal and Its Interactions

Density Functional Theory (DFT) and Quantum Chemical Calculations of Isomerization Barriers and Conformations

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems, making it highly suitable for studying the intricate properties of 11-cis-retinal (B22103). ijabbr.com Researchers employ DFT, particularly with hybrid functionals like B3LYP and long-range-corrected versions such as CAM-B3LYP, to model the photoisomerization process that initiates vision. ijabbr.comacs.orgnih.gov

These calculations are crucial for determining the potential energy surfaces of the chromophore's ground state (S0) and its first excited singlet state (S1). ijabbr.com By mapping these surfaces, scientists can calculate the energy barriers for the cis-to-trans isomerization around the C11=C12 double bond. ijabbr.com Theoretical studies have determined that upon photoexcitation, the molecule moves to the S1 state, where the energy barrier for rotation around the C11=C12 bond is significantly lowered, facilitating the isomerization. ijabbr.comntnu.no The transition state for this isomerization in the excited state is located at a twist angle of approximately 90 degrees around the C11=C12 bond. ijabbr.com At this point, an "avoided crossing" or conical intersection between the S0 and S1 potential energy surfaces allows for a rapid and efficient return to the ground state in the all-trans configuration. ijabbr.comacs.org

DFT calculations also provide detailed information on the equilibrium geometries and conformations of 11-cis-retinal. nih.govcore.ac.uk Key geometrical parameters, such as the Bond Length Alternation (BLA)—the average difference between single and double bond lengths in the polyene chain—and the dihedral angle of the β-ionone ring, are critical for understanding the chromophore's spectral properties. acs.orgnih.gov Quantum Monte Carlo/Molecular Mechanics (QMC/MM) hybrid methods have been used to refine these calculations, providing a highly accurate description of the chromophore's geometry both in the gas phase and within the protein environment of rhodopsin. nih.gov

| Parameter | Finding | Methodology | Source |

|---|---|---|---|

| Isomerization Pathway | The transition from S0 to S1 is the most probable, with the transition state located at a C11=C12 twist angle of ~90.11°. | DFT (B3LYP/6-31G+(d,p)) | ijabbr.com |

| Excitation Energies | Calculated vertical excitation energies for the S1 state range from approximately 2.20 eV to 2.36 eV. | DFT, MP2, CASPT2, NEVPT2 | nih.govcore.ac.uk |

| Bond Length Alternation (BLA) | The average BLA in the ground state is calculated to be between 0.033 Å and 0.059 Å, depending on the functional used. | DFT, VMC | acs.orgnih.gov |

| Protein Environment Effect | The opsin protein induces a blue shift in the absorption spectrum of the chromophore. | TDDFT/B3LYP, QMC/MM | acs.orgnih.gov |

Molecular Dynamics Simulations of 11-cis-Retinal within Opsin Binding Pockets

Molecular dynamics (MD) simulations offer a powerful lens through which to observe the dynamic behavior of 11-cis-retinal within its protein host, opsin. mathnet.ru These simulations model the complex interplay between the chromophore and the amino acid residues lining the binding pocket over time, providing insights that are inaccessible through static structural models alone. mathnet.runih.gov

MD simulations have been instrumental in understanding how the opsin protein environment stabilizes the curved 11-cis conformation of retinal in its inactive, dark state. mathnet.runih.govjinr.ru Furthermore, simulations of the photoisomerization to all-trans-retinal (B13868) reveal how the straightened chromophore induces conformational changes in the protein, leading to its activation. jinr.ru

A key area of investigation using MD is the mechanism of retinal entry and release from the opsin binding pocket. nih.gov Crystal structures have identified two potential openings between transmembrane helices (TM1-TM7 and TM5-TM6). nih.gov Random acceleration molecular dynamics (RAMD) simulations suggest that after photoisomerization, the photolyzed all-trans-retinal is predominantly released through the opening between helices TM5 and TM6. nih.gov Based on a unidirectional exchange mechanism, it is speculated that the TM1-TM7 opening likely serves as the gate for the initial uptake of 11-cis-retinal. nih.gov These simulations also map the significant interactions between retinal and the protein during its exit process. nih.gov

| Simulation Focus | Key Finding | Simulation Type | Source |

|---|---|---|---|

| Chromophore Stability | The opsin binding pocket stabilizes the 11-cis conformation of retinal in the dark state through specific interactions with amino acid residues. | Classical MD | mathnet.runih.gov |

| Retinal Release Pathway | All-trans-retinal, after photoisomerization, is likely released through an opening between transmembrane helices TM5 and TM6. | Classical MD & RAMD | nih.gov |

| Retinal Uptake Pathway | The opening between transmembrane helices TM1 and TM7 is speculated to be the entry gate for 11-cis-retinal. | Inference from RAMD | nih.gov |

| Protein Activation | The conformational change of retinal from 11-cis to all-trans triggers movements in the transmembrane helices, leading to receptor activation. | Classical MD | jinr.ru |

Theoretical Analysis of Excited State Dynamics in Photoisomerization Processes

The primary event in vision—the photoisomerization of 11-cis-retinal to all-trans-retinal—is one of the fastest known reactions in nature, occurring on a femtosecond (fs) timescale. ntnu.nonih.gov Theoretical analysis of the excited-state dynamics is essential to understand the remarkable speed and efficiency of this process.

Upon absorbing a photon, an electron in the π-system of 11-cis-retinal is promoted from the ground state (S0) to the first singlet excited state (S1). ntnu.no This excitation happens in mere femtoseconds and initiates a vibrationally coherent process, meaning the atoms of the retinal molecule move in a synchronized, wave-like manner. ntnu.nobohrium.com This coherence is thought to be crucial for guiding the molecule along a specific reaction pathway toward isomerization, minimizing energy loss to other pathways. bohrium.com

Theoretical models, including ab initio "on-the-fly" trajectory simulations, describe the relaxation from the initially excited Franck-Condon region. wayne.edu The molecule proceeds along a complex reaction coordinate that involves not just the C11=C12 double bond torsion but also changes in bond length alternation (BLA) and hydrogen-out-of-plane (HOOP) motions. acs.orgacs.org The journey on the S1 potential energy surface leads to a conical intersection with the S0 ground state. acs.orgwayne.edu This intersection provides an extremely efficient, radiationless decay channel, allowing the molecule to return to the ground state in its new all-trans configuration within approximately 200 fs. ntnu.nonih.gov The quantum yield of this reaction is remarkably high, at about 65%. acs.org Theoretical studies suggest that this ultrafast, barrierless decay is an intrinsic feature of the retinal protonated Schiff base, with the protein environment acting to optimize the ratio of reactive versus unreactive trajectories. acs.org

| Characteristic | Description | Timescale/Value | Source |

|---|---|---|---|

| Reaction Speed | The photoisomerization from 11-cis to the first all-trans intermediate (photorhodopsin) is an ultrafast process. | ~200 femtoseconds | ntnu.nonih.gov |

| Quantum Yield | The efficiency of the photoisomerization process is very high. | ~65-67% | acs.orgntnu.no |

| Key Mechanism | Decay from the S1 excited state to the S0 ground state occurs through a conical intersection. | N/A | acs.orgwayne.edu |

| Reaction Character | The isomerization is a vibrationally coherent process, which helps to ensure its speed and efficiency. | N/A | ntnu.nobohrium.com |

Analytical Methodologies for Retinoid Profiling with 11 Cis Retinaloxime

High-Performance Liquid Chromatography (HPLC) for Isomeric Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and analysis of labile retinoids. nih.gov It allows for the resolution of various retinoid classes, including retinyl esters, retinol (B82714), and retinal, as well as their geometric isomers (9-cis, 11-cis, 13-cis, and all-trans). nih.gov The conversion of retinal isomers to their respective oxime derivatives, such as 11-cis-retinaloxime, enhances their stability and aids in their separation and quantification. plos.orgpnas.org

HPLC with UV-Vis detection is a widely used method for quantifying retinoids. nih.gov The conjugated polyene chain in retinoids results in strong UV absorption, allowing for sensitive detection. nih.gov For instance, retinal oximes are typically detected at a wavelength of 360 nm. nih.govresearchgate.net Standard curves for compounds like syn-11-cis-retinal oxime exhibit excellent linearity over a broad concentration range (e.g., 2–1500 pmol), demonstrating the quantitative accuracy of the method. nih.gov However, the low selectivity of UV-Vis absorbance necessitates carefully optimized chromatographic conditions to ensure accurate compound identification, especially in complex biological mixtures. nih.gov

Normal-Phase versus Reverse-Phase Chromatography for Retinoid Isomer Resolution

The choice between normal-phase and reverse-phase HPLC is critical for achieving optimal separation of retinoid isomers.

Normal-Phase HPLC (NP-HPLC): This method typically employs a polar stationary phase (e.g., silica) and a non-polar mobile phase (e.g., hexane (B92381)/ethyl acetate (B1210297) mixtures). nih.govscribd.comsepscience.comhawach.com NP-HPLC is generally considered superior for resolving geometric isomers of retinoids, including the syn- and anti-isomers of retinaloximes. nih.govfao.orgacs.org The interaction strength of an analyte with the silica (B1680970) stationary phase is influenced by its functional groups and molecular structure, making it highly effective for separating chemically similar but structurally different isomers. acs.org This technique offers flexibility in tuning chromatographic conditions by adjusting the mobile phase polarity. acs.org

Reverse-Phase HPLC (RP-HPLC): This approach uses a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., methanol/water or acetonitrile (B52724)/water). scribd.comnih.govjfda-online.com While widely applicable for many compounds, RP-HPLC is often less effective at separating the various geometric isomers of retinoids compared to normal-phase chromatography. fao.orgnih.gov For example, a C18 column may not separate the cis and trans forms of retinol. fao.org However, RP-HPLC is suitable for separating retinoids with a wide range of polarities. jfda-online.com

| Feature | Normal-Phase HPLC | Reverse-Phase HPLC |

|---|---|---|

| Stationary Phase | Polar (e.g., Silica) hawach.com | Non-polar (e.g., C18) jfda-online.com |

| Mobile Phase | Non-polar (e.g., Hexane/Ethyl Acetate) nih.gov | Polar (e.g., Methanol/Water) jfda-online.com |

| Isomer Resolution | Excellent for geometric isomers nih.govfao.org | Less effective for geometric isomers fao.orgnih.gov |

| Typical Analytes | Retinoid isomers (e.g., this compound) nih.gov | Compounds with varying polarities jfda-online.com |

Optimization of Chromatographic Conditions for Syn- and Anti-11-cis-Retinaloxime Detection

The successful detection and separation of the syn- and anti- isomers of this compound depend on the careful optimization of chromatographic parameters.

In normal-phase HPLC , an isocratic elution with a mobile phase of 10% ethyl acetate in hexane at a flow rate of 1.4 ml/min can achieve baseline separation of 9-cis-, 11-cis-, 13-cis-, and all-trans-retinal (B13868) oximes. nih.gov Another study utilized 4% ethyl acetate in hexane at a flow rate of 0.7 ml/min on a silica column to separate retinal oxime isomers. nih.gov The detection wavelength is typically set to 360 nm for retinal oximes. nih.govresearchgate.net

For reverse-phase HPLC , a gradient elution can be employed. For example, a method for separating RAL O-ethyloxime isomers used a linear gradient from 60% acetonitrile in water to 95% acetonitrile (both with 0.1% formic acid) over 5 minutes. nih.gov The anti- and syn- isomers eluted at distinct retention times under these conditions. nih.gov

The choice of mobile phase modifier is also crucial. Isopropanol (B130326), when used in the mobile phase for LC-MS, can provide better sensitivity than ethyl acetate. nih.gov However, a mobile phase of 1% isopropanol in hexane may not permit the chromatographic separation of 11-cis- and 13-cis-retinol (B135769) isomers. nih.gov

Mass Spectrometry (MS) for Identification and Absolute Quantification of Retinoid Derivatives

Mass spectrometry (MS) is a powerful technique that offers high sensitivity and specificity for the identification and quantification of retinoids. acs.org When used for quantification, MS can achieve detection limits in the low femtomolar range, a significant improvement over UV/Vis detection. acs.org Tandem mass spectrometry (MS/MS) provides definitive molecular identification based on the specific fragmentation patterns of the precursor ion. acs.org

For retinoid analysis, atmospheric pressure chemical ionization (APCI) is often the preferred ionization source due to its wide dynamic range and ability to operate at high flow rates. nih.gov It generally provides higher sensitivity and lower background noise for retinoids compared to electrospray ionization (ESI). escholarship.org The ionization of retinoids is typically independent of their geometric configuration, allowing for the use of more readily available all-trans isomers as standards for quantification. nih.gov

Coupled LC-MS Techniques for Comprehensive Analysis of Complex Retinoid Mixtures

The combination of liquid chromatography and mass spectrometry (LC-MS) provides a robust platform for the comprehensive analysis of complex retinoid mixtures found in biological samples. nih.gov This technique is particularly valuable for quantifying low-abundance chromophores like 11-cis-retinal (B22103). nih.gov LC-MS has proven essential in studies evaluating 11-cis-retinal production in animal models of ocular diseases, determining retinoid composition in specific retinal subregions, and detecting changes in chromophore levels after light exposure. nih.gov

A typical LC-MS setup for retinoid analysis might involve a normal-phase HPLC system coupled to a linear ion trap mass spectrometer with an APCI source. nih.gov The mass spectrometer is tuned for optimal performance by flow injection of a retinoid standard in a mobile phase that matches the HPLC elution conditions. nih.gov

Sample Preparation Strategies for Retinoid Extraction from Biological Tissues

Proper sample preparation is critical to ensure accurate and reliable quantification of retinoids, which are susceptible to isomerization and oxidation. portlandpress.comnih.gov All procedures involving retinoids should be performed under dim red or yellow light to prevent photoisomerization. nih.govjfda-online.com

A common and effective method for extracting retinoids from biological tissues, such as the eye, is a one-step liquid-liquid extraction with hexane. nih.gov The tissue is typically homogenized in a buffer containing hydroxylamine (B1172632) to convert retinals to their more stable oxime derivatives. pnas.org For example, tissues can be homogenized in a solution of 50% ethanol (B145695) in phosphate-buffered saline with 40 mM hydroxylamine. nih.gov Following homogenization, retinoids are extracted into an organic solvent like hexane. nih.gov

Research Applications and Model Systems in Retinoid Biochemistry

Utilization of 11-cis-Retinaloxime as a Stable Proxy for 11-cis-Retinal (B22103) Quantification in Biochemical Assays

The inherent instability of 11-cis-retinal, which can readily isomerize when exposed to light or heat, presents a significant challenge for its accurate measurement in biological samples. pnas.orgresearchgate.net To overcome this, researchers convert the reactive aldehyde group of retinal isomers into a more stable oxime form by reacting the sample with hydroxylamine (B1172632). plos.org This process yields syn and anti isomers of retinaloximes, which are then readily separable and quantifiable using techniques like high-performance liquid chromatography (HPLC). pnas.orgresearchgate.netplos.orgarvojournals.org

The use of this compound as a proxy allows for reliable determination of 11-cis-retinal levels in a variety of experimental contexts. For instance, in studies of dark adaptation, the regeneration of 11-cis-retinal after a photobleach can be precisely tracked by measuring the corresponding oxime. plos.org This method has been instrumental in evaluating the efficacy of visual cycle modulators, where a dose-dependent reduction in 11-cis-retinal oximes following drug administration indicates successful inhibition of the pathway. plos.org Normal-phase HPLC is often preferred for separating retinoid isomers, and the resulting retinal oximes can be detected at a wavelength of 360 nm. nih.govosti.gov The quantification is then performed by correlating the integrated peak areas with known amounts of synthetic standards, with standard curves showing excellent linearity over a wide range of concentrations. nih.gov

Table 1: Application of this compound in Quantification

| Application | Experimental Context | Key Finding |

|---|---|---|

| Visual Cycle Modulation | Assessing the in vivo effect of RPE65 inhibitors (e.g., emixustat) in mice. | Dose-dependent reduction in the regeneration of 11-cis-retinal, measured as syn- and anti-11-cis-retinal oximes, after photobleaching. plos.org |

| Retinoid Isomerization Assays | Quantifying 11-cis-retinol (B117599) production in cell/tissue cultures expressing RPE65 and LRAT. | Conversion of retinals to retinal oximes with hydroxylamine allows for stable and accurate measurement of enzymatic activity. nih.gov |

| Analysis of Retinoid Homeostasis | Determining retinoid composition in subregions of the retina or in animal models of ocular diseases. | LC-MS technology combined with oxime derivatization is particularly important for quantifying low amounts of 11-cis-retinal. nih.gov |

| Invertebrate Visual Cycle Studies | Characterizing the products of the NinaB enzyme in Drosophila. | HPLC analysis of retinaloximes revealed that NinaB produces both 11-cis-retinal and all-trans-retinal (B13868). pnas.orgresearchgate.net |

In Vitro Assays for Enzymatic Activity and Substrate Specificity (e.g., RPE Microsomes)

Microsomes prepared from the retinal pigment epithelium (RPE) are a cornerstone for in vitro studies of the visual cycle, as they contain the key enzymes responsible for retinoid processing, including lecithin:retinol (B82714) acyltransferase (LRAT) and RPE65. nih.govjneurosci.org In these assays, this compound plays a crucial role in the accurate measurement of reaction products. For example, to assess the activity of the isomerase, all-trans-retinol is provided as a substrate to the RPE microsomes, and the production of 11-cis-retinol and its subsequent oxidation product, 11-cis-retinal, is monitored. nih.govpnas.org The generated 11-cis-retinal is derivatized to its oxime form for stable quantification. pnas.org

These in vitro systems are invaluable for dissecting the function of specific enzymes and for screening potential inhibitors. For instance, the inhibitory effects of certain compounds on the trans-cis isomerization process can be precisely quantified by measuring the reduction in 11-cis-retinol and this compound formation. pnas.org Furthermore, these assays have been used to investigate the substrate specificity and kinetic properties of various dehydrogenases involved in the visual cycle. nih.gov

Table 2: In Vitro Assays Utilizing this compound

| Assay Type | Preparation | Substrate | Measured Product | Purpose |

|---|---|---|---|---|

| Isomerase Activity Assay | RPE microsomes | all-trans-retinol | 11-cis-retinol, 11-cis-retinal (as oxime) | To measure the rate of conversion of all-trans-retinol to 11-cis-retinoids. nih.govpnas.org |

| Inhibitor Screening | RPE microsomes | all-trans-retinol | 11-cis-retinol, 11-cis-retinal (as oxime) | To test the potency of inhibitors of the visual cycle enzymes (e.g., RPE65). pnas.org |

| Dehydrogenase Activity Assay | RPE microsomes from knockout mice | 11-cis-retinal | [15-³H]11-cis-retinol | To characterize alternative enzyme activities in the absence of a specific dehydrogenase. nih.gov |

Ex Vivo Studies on Retinoid Flux in Isolated Ocular Tissues

Ex vivo studies using isolated ocular tissues, such as the entire eye, provide a bridge between in vitro assays and in vivo animal models. These experiments allow for the investigation of retinoid flux through the visual cycle in a more intact system. In a typical ex vivo experiment, eyes are removed from dark-adapted animals and then subjected to a light stimulus to initiate the visual cycle. arvojournals.org At various time points, the eyes are analyzed for their retinoid content. The conversion of 11-cis-retinal to all-trans-retinal and the subsequent regeneration of the 11-cis isomer can be tracked by derivatizing the retinal isomers to their stable oxime forms for HPLC analysis. arvojournals.org

These studies have been crucial in understanding the dynamics of the visual cycle. For example, experiments with excised mouse eyes have shown that while 11-cis-retinal is consumed upon illumination and all-trans-retinal and all-trans-retinol accumulate, the regeneration of 11-cis-retinoids is impaired, suggesting that the isomerization step may require factors absent in the excised tissue. arvojournals.org

Animal Models for Elucidating Visual Cycle Mechanisms (e.g., Knockout Mice, Zebrafish, Ascidians)

A wide array of animal models has been developed to investigate the intricacies of the visual cycle in a physiological context. These models, which include genetically modified mice, zebrafish, and even invertebrates like ascidians, have been instrumental in identifying the roles of specific proteins and in understanding the pathogenesis of retinal diseases. nih.govresearchgate.netnih.govresearchgate.net The quantification of retinoid isomers, facilitated by their conversion to oximes, is a cornerstone of the analysis in these models. plos.orgarvojournals.orgresearchgate.net

Knockout mice lacking key visual cycle proteins have provided profound insights into the function of these proteins and the consequences of their absence. For example, Rpe65 knockout mice, which are unable to produce 11-cis-retinal, serve as a model for Leber congenital amaurosis. nih.govnih.gov Analysis of retinoid content in these mice reveals a massive accumulation of all-trans-retinyl esters in the RPE and an absence of 11-cis-retinal. nih.gov Similarly, mice lacking other crucial proteins like LRAT or CRALBP also exhibit characteristic disruptions in retinoid homeostasis, which can be precisely quantified using HPLC analysis of retinaloximes. nih.gov These models are not only crucial for understanding disease mechanisms but also for testing the efficacy of therapeutic interventions like gene therapy or pharmacological treatments. nih.govnih.gov

Table 3: Retinoid Analysis in Genetic Models of Visual Cycle Defects

| Animal Model | Gene Knockout | Phenotype | Key Retinoid Finding |

|---|---|---|---|

| Mouse | Rpe65 | Severe visual impairment, retinal degeneration | Absence of 11-cis-retinal, accumulation of all-trans-retinyl esters. nih.govnih.gov |

| Mouse | Lrat | Undetectable retinyl esters in RPE, impaired vision | Severely attenuated levels of 11-cis-retinal. nih.gov |

| Mouse | Rlbp1 (CRALBP) | Delayed dark adaptation | Delayed regeneration of 11-cis-retinal after bleach. nih.gov |

| Mouse | Pcdh15 | Progressive vision loss | Reduced levels of 11-cis retinaloxime (B1680552). elifesciences.org |

The retina is a complex tissue composed of various cell types, each with potentially distinct roles in retinoid metabolism. The ability to analyze retinal isomers in different retinal cell types and subregions is crucial for a complete understanding of the visual cycle. For instance, studies have suggested the existence of a cone-specific visual cycle that may involve Müller glial cells, in addition to the canonical rod visual cycle in the RPE. arvojournals.orgjneurosci.org By carefully dissecting the retina and analyzing the retinoid content of different cell populations, researchers can probe these parallel pathways. The high sensitivity of methods like LC-MS, combined with the stability of retinaloximes, allows for the quantification of even low levels of retinoids in these specific cellular compartments. nih.gov This approach has been used in zebrafish, a cone-dominant species, to investigate the differential roles of CRALBP paralogs expressed in the RPE and Müller cells. researchgate.netjneurosci.org

Investigating Retinoid Homeostasis in Genetic Models of Visual Cycle Perturbations

Studies on Invertebrate Visual Chromophore Metabolism (e.g., NinaB in Drosophila)

Invertebrates, such as the fruit fly Drosophila melanogaster, possess a different mechanism for visual chromophore regeneration compared to vertebrates. nih.gov The key enzyme in Drosophila is NinaB, a bifunctional protein that exhibits both carotenoid oxygenase and retinoid isomerase activity. pnas.orgnih.govpnas.org Studies on NinaB have been greatly facilitated by the use of this compound for product analysis. pnas.orgresearchgate.netpnas.org

Biochemical analyses of recombinant NinaB expressed in E. coli have shown that it can directly convert carotenoids into a mixture of 11-cis-retinal and all-trans-retinal. pnas.orgpnas.org HPLC analysis of the reaction products, after conversion to their oxime derivatives, clearly identified peaks corresponding to both this compound and all-trans-retinaloxime. pnas.orgresearchgate.net These findings demonstrated that a single enzyme in invertebrates can perform both the cleavage of carotenoids and the isomerization required to produce the visual chromophore, a process that requires multiple enzymatic steps in vertebrates. pnas.orgpnas.org

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 11-cis-retinal |

| This compound |

| 11-cis-retinol |

| 9-cis-retinal (B17824) |

| all-trans-retinal |

| all-trans-retinaloxime |

| all-trans-retinol |

| all-trans-retinyl ester |

| emixustat hydrochloride |

| hydroxylamine |

| lecithin:retinol acyltransferase (LRAT) |

| RPE65 |

| Cellular retinaldehyde-binding protein (CRALBP) |

Emerging Research Frontiers and Future Directions

Unraveling Undiscovered Enzymes and Mechanisms in Retinoid Isomerization

The enzymatic pathway that regenerates the 11-cis-retinal (B22103) chromophore, essential for vision, is a complex process primarily occurring in the retinal pigment epithelium (RPE). nih.gov For decades, a complete understanding of the key isomerization step remained elusive. nih.gov Recent research has filled major gaps, identifying crucial enzymes and proposing detailed mechanisms.

At the heart of this pathway are two indispensable enzymes: Lecithin:retinol (B82714) acyltransferase (LRAT) and the retinoid isomerase RPE65. nih.govresearchgate.net LRAT initiates the process by catalyzing the esterification of all-trans-retinol, which is taken up by the RPE cells. nih.govnih.gov It transfers an acyl group from phosphatidylcholine to all-trans-retinol, creating all-trans-retinyl esters. nih.govacs.org These esters are not only a storage form of vitamin A in lipid droplets called retinosomes but are also the direct substrate for the next critical step. nih.govnih.gov

The central enzymatic reaction, the conversion of an all-trans-retinoid to an 11-cis-retinoid, is performed by RPE65. nih.govpnas.org This protein was long known to be essential for vision, as its absence leads to a buildup of all-trans-retinyl esters and a lack of 11-cis-retinoids. nih.govpnas.org It is now understood that RPE65 functions as a unique isomerohydrolase. nih.govarvojournals.org It simultaneously cleaves the ester bond of all-trans-retinyl esters and isomerizes the resulting all-trans-retinol to 11-cis-retinol (B117599). pnas.orgpnas.org This concerted reaction is a novel function, setting RPE65 apart from its evolutionary relatives, the carotenoid cleavage oxygenases. pnas.orgpnas.org The reaction is thought to proceed through a carbocation intermediate, a hypothesis supported by evidence that positively charged retinoid analogs can inhibit the process. pnas.org The enzyme's activity is dependent on a divalent iron cofactor and is critically influenced by its association with phospholipids (B1166683) in the membrane. pnas.org

The final step in producing the chromophore is the oxidation of 11-cis-retinol to 11-cis-retinal, a reaction catalyzed by 11-cis-retinol dehydrogenases such as RDH5 and RDH11. nih.govnih.gov

Table 1: Key Enzymes in the Canonical Retinoid Isomerization Pathway

| Enzyme | Location | Function | Substrate(s) | Product(s) |

| Lecithin:Retinol Acyltransferase (LRAT) | RPE | Esterification | all-trans-retinol, Phosphatidylcholine | all-trans-retinyl ester |

| RPE65 | RPE | Isomerization and Hydrolysis | all-trans-retinyl ester | 11-cis-retinol |

| 11-cis-Retinol Dehydrogenase (RDH5, RDH11) | RPE | Oxidation | 11-cis-retinol | 11-cis-retinal |

Development of Advanced Analytical Techniques for Subcellular Retinoid Dynamics

Studying the retinoid cycle is challenging due to the low concentrations and labile nature of the retinoid intermediates, which are sensitive to heat, light, and oxygen. springernature.comnih.govcore.ac.uk The development of highly sensitive and selective analytical methods has been crucial for advancing the field. acs.org

High-Performance Liquid Chromatography (HPLC) is a foundational technique used to separate and quantify the various retinoid isomers. nih.govnih.gov Normal-phase HPLC can effectively distinguish between isomers like all-trans-retinal (B13868), 11-cis-retinal, and 9-cis-retinal (B17824). pnas.orgacs.org For analysis, retinaldehydes are often converted to their corresponding retinal oximes (e.g., 11-cis-retinaloxime) by reacting them with hydroxylamine (B1172632). pnas.orgresearchgate.net This derivatization stabilizes the molecule and aids in its detection and quantification. arvojournals.org

Mass Spectrometry (MS) offers even greater sensitivity and specificity. nih.govnih.gov When coupled with HPLC (LC-MS/MS), it allows for the precise identification and quantification of retinoids down to the sub-ng/mL or femtomolar range. acs.orgthermofisher.comthermofisher.com Tandem mass spectrometry provides definitive molecular identification based on the specific fragmentation pattern of the parent ion. acs.org Techniques such as direct exposure probe mass spectrometry with negative ion chemical ionization have been developed for rapid identification with picogram sensitivity, serving as an important adjunct to HPLC studies. nih.gov

Other advanced methods are also emerging. High-performance size-exclusion chromatography provides a rapid alternative to older methods for analyzing cellular retinoid-binding proteins. nih.gov Furthermore, techniques like Raman imaging are being explored to monitor intracellular retinoid metabolism in living cells, offering a non-invasive way to observe these dynamic processes in real-time. biorxiv.org

Table 2: Comparison of Analytical Techniques for Retinoid Analysis

| Technique | Principle | Sensitivity | Application |

| HPLC-UV/Vis | Chromatographic separation followed by UV/Vis absorbance detection. | Picomole range. nih.govacs.org | Quantification and separation of retinoid isomers. acs.org |

| LC-MS/MS | Chromatographic separation coupled with mass analysis of parent and fragment ions. | Femtomole range. acs.org | Highly sensitive and specific quantification and identification of retinoids and their metabolites in complex biological samples. thermofisher.comthermofisher.com |

| Direct Exposure Probe MS | Direct sample introduction into the mass spectrometer. | Picogram range. nih.gov | Rapid identification of retinoids in purified samples. nih.gov |

| Raman Imaging | Analysis of inelastic scattering of laser light to create chemical maps of cells. | - | Real-time, non-invasive monitoring of retinoid distribution and metabolism within cells. biorxiv.org |

Computational Refinements for Predicting Novel Retinoid-Protein Interactions

Computational methods have become indispensable tools for studying the interactions between retinoids and the proteins that bind and process them. researchgate.net These in silico approaches complement experimental work by providing detailed insights into binding mechanisms and helping to guide the design of new therapeutic compounds. nih.gov

Molecular docking is a widely used technique to predict the preferred orientation and binding affinity of a ligand (like a retinoid) when it binds to its protein receptor. tandfonline.comdergipark.org.tr Studies have used docking programs to investigate the interactions between various retinoids and nuclear receptors such as the retinoic acid receptor (RAR) and retinoid X receptor (RXR). researchgate.netnih.govdergipark.org.tr By calculating binding energies, these models can help explain why certain retinoids are potent activators and can be used to predict how modifications to the retinoid structure might create more potent or selective inhibitors. nih.govdergipark.org.tr

Molecular Dynamics (MD) simulations take this analysis a step further by simulating the movement of atoms in the protein-ligand complex over time. tandfonline.com This provides a dynamic view of the interaction, revealing the flexibility of the protein and the ligand and how they adapt to each other upon binding. tandfonline.commpg.de These simulations can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex and are critical for biological function. tandfonline.com

These computational tools are continually being refined. For example, bioinformatics approaches are used to analyze single nucleotide polymorphisms (SNPs) in retinoid-related genes, predicting how these mutations might alter protein structure, stability, and function, which can be linked to disease. tandfonline.com Hybrid quantum mechanics/molecular mechanics (QM/MM) methods offer even higher accuracy for analyzing the electronic structure of the ligand within the protein's active site. researchgate.net

Exploring Non-Canonical Functions of Retinoid Cycle Components Beyond Classic Visual Perception

While the primary role of the retinoid cycle is to regenerate 11-cis-retinal for vision, emerging research indicates that its components have functions that extend beyond this canonical pathway. pnas.orgfrontiersin.org

One surprising discovery is a dual role for the key isomerase, RPE65. pnas.org In addition to its isomerohydrolase activity on retinyl esters, RPE65 has been shown to catalyze the isomerization of lutein (B1675518) to meso-zeaxanthin (B1235934) in the primate and avian RPE. pnas.org This conversion is not part of the visual cycle but is important for the accumulation of macular pigments that protect the retina from light damage.

Furthermore, there is a growing link between retinoid metabolism and neurodegenerative diseases. nih.govresearchgate.net Impaired retinoic acid signaling has been implicated in the pathology of Alzheimer's disease. nih.govresearchgate.net Retinoids appear to play a role in modulating neuroinflammation, a key process in neurodegeneration. frontiersin.org For instance, retinoic acid can suppress the inflammatory response of microglial cells and may influence the clearance of amyloid-beta plaques. frontiersin.orgnih.gov This suggests that components of the retinoid pathway could be therapeutic targets for neurodegenerative conditions.

The retinoid cycle is also functionally linked to other fundamental cellular processes in the RPE. Research has shown that non-canonical autophagy, a process where autophagy proteins are used in phagocytosis, is essential for the daily degradation of photoreceptor outer segments by the RPE. nih.gov Mice with defects in this process show reduced visual function and lower chromophore levels, indicating that the efficient recycling of cellular components is necessary to maintain the retinoid supply for vision. nih.gov Additionally, retinoid signaling pathways are involved in processes like nerve regeneration and synaptic function, often through rapid, non-genomic actions outside of the nucleus. frontiersin.org

Q & A

Basic Research Questions

Q. What are the primary biochemical pathways involving 11-<i>cis</i>-Retinaloxime, and how can researchers validate its role in these pathways experimentally?

- Methodological Answer : Begin with a systematic literature review focusing on retinal protein interactions (e.g., rhodopsin regeneration). Design UV-Vis spectroscopy experiments to monitor isomerization kinetics of 11-<i>cis</i>-Retinaloxime under controlled pH and temperature. Use HPLC to confirm purity and quantify intermediates. Compare results with computational models (e.g., density functional theory) to validate reaction mechanisms .

Q. What standard protocols exist for synthesizing and purifying 11-<i>cis</i>-Retinaloxime, and how can reproducibility be ensured across labs?

- Methodological Answer : Follow established organic synthesis protocols using retinal isomers and hydroxylamine derivatives under nitrogen atmosphere. Purify via column chromatography with silica gel and validate purity using NMR (¹H and ¹³C) and mass spectrometry. Document solvent ratios, reaction times, and temperature gradients meticulously to enable cross-lab replication. Include negative controls (e.g., all-<i>trans</i> isomer synthesis) to identify contamination risks .

Q. How can researchers optimize spectroscopic techniques (e.g., FTIR, Raman) to distinguish 11-<i>cis</i>-Retinaloxime from its isomers?

- Methodological Answer : Perform comparative spectral analysis of all retinaloxime isomers. For FTIR, focus on C=N stretching bands (~1640 cm⁻¹) and oxime O-H bending (~950 cm⁻¹). Use Raman spectroscopy to isolate C=C vibrational modes (~1550–1600 cm⁻¹). Apply principal component analysis (PCA) to spectral datasets to classify isomers quantitatively .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported binding affinities of 11-<i>cis</i>-Retinaloxime with opsin proteins?

- Methodological Answer : Address discrepancies by standardizing assay conditions (e.g., buffer composition, protein concentration). Use surface plasmon resonance (SPR) for real-time binding kinetics and compare with fluorescence quenching assays. Analyze data using nonlinear regression models (e.g., Langmuir isotherm) to calculate dissociation constants (Kd). Replicate experiments across independent labs and publish raw datasets for meta-analysis .

Q. How can computational modeling (e.g., MD simulations, QM/MM) enhance the understanding of 11-<i>cis</i>-Retinaloxime’s photoisomerization mechanism?

- Methodological Answer : Develop molecular dynamics (MD) models using software like GROMACS, parameterizing force fields for retinaloxime-protein interactions. Combine with quantum mechanics/molecular mechanics (QM/MM) to simulate excited-state dynamics. Validate simulations against ultrafast transient absorption spectroscopy data. Iteratively refine models to account for solvent effects and protein conformational changes .

Q. What statistical approaches are recommended for analyzing dose-response relationships in 11-<i>cis</i>-Retinaloxime toxicity studies?

- Methodological Answer : Employ a log-logistic model (e.g., Hill equation) to fit dose-response curves. Use Bayesian hierarchical modeling to account for inter-experiment variability. Validate assumptions (e.g., normality, homoscedasticity) with residual plots and Shapiro-Wilk tests. Report EC50 values with 95% confidence intervals and adjust for multiple comparisons using Benjamini-Hochberg correction .

Q. How should researchers design longitudinal studies to assess 11-<i>cis</i>-Retinaloxime stability under varying storage conditions?

- Methodological Answer : Use a factorial design testing temperature (-80°C, -20°C, 4°C), light exposure, and solvent (DMSO, ethanol). Sample aliquots at intervals (0, 1, 3, 6 months) and analyze degradation via LC-MS. Apply mixed-effects models to estimate degradation rates, with random effects for batch variability. Include accelerated stability testing (e.g., Arrhenius equation) to predict long-term stability .

Data Analysis & Interpretation

Q. What frameworks (e.g., FINER, PICO) are most effective for formulating hypothesis-driven research questions on 11-<i>cis</i>-Retinaloxime?

- Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize questions. For mechanistic studies, use PICO : Population (e.g., protein-ligand systems), Intervention (11-<i>cis</i>-Retinaloxime concentration), Comparison (all-<i>trans</i> isomer), Outcome (binding affinity). Pilot studies are critical to assess feasibility before full-scale experiments .

Q. How can researchers systematically integrate contradictory findings on 11-<i>cis</i>-Retinaloxime’s metabolic pathways into a cohesive model?

- Methodological Answer : Conduct a meta-analysis using PRISMA guidelines. Categorize studies by methodology (e.g., in vitro vs. in vivo), organism, and detection limits. Use funnel plots to assess publication bias. Employ structural equation modeling (SEM) to identify latent variables (e.g., enzymatic activity, redox state) that explain variability. Publish a registered report to solicit pre-study peer feedback .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.